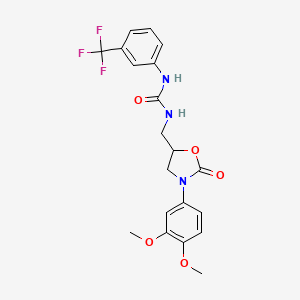
1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N3O5 and its molecular weight is 439.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
- Introduction of the Dimethoxyphenyl Group : This step often utilizes palladium-catalyzed cross-coupling reactions.
- Attachment of the Urea Moiety : The urea linkage is formed through reaction with isocyanates or similar reagents under controlled conditions.
Antidiabetic Properties
Recent studies have indicated that derivatives of urea, including compounds similar to the one , exhibit significant inhibition of the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism. For instance, a related study reported IC50 values ranging from 2.14 µM to 115 µM for various urea analogs, demonstrating potent antidiabetic activity .
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| 3u | 2.14 | Most potent α-glucosidase inhibitor |
| 3r | 4.87 | Improved activity with ortho-methyl substitution |
| 3s | 76.20 | Decreased activity with meta substitution |
| 3t | 69.83 | Decreased activity with para substitution |
The mechanism by which these compounds exert their biological effects often involves:
- Binding to Enzymes : The urea moiety forms hydrogen bonds with active site residues of enzymes like α-glucosidase.
- Modulation of Biological Pathways : By inhibiting key enzymes, these compounds can alter metabolic pathways associated with diabetes and potentially other metabolic disorders.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the phenyl groups significantly impact biological activity. For instance:
- Substituents on the Dimethoxyphenyl Group : The position and type of substituents (e.g., methyl, halogens) on this group can enhance or diminish inhibitory potency against α-glucosidase.
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target enzymes.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that various analogs of urea exhibited differential inhibition against α-glucosidase, suggesting a strong correlation between structural features and biological activity .
- Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their target enzymes, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their potency .
特性
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O5/c1-29-16-7-6-14(9-17(16)30-2)26-11-15(31-19(26)28)10-24-18(27)25-13-5-3-4-12(8-13)20(21,22)23/h3-9,15H,10-11H2,1-2H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCUYLRYXYQONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














